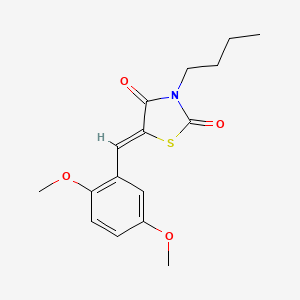

![molecular formula C19H17BrCl2N4O3 B4580501 N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4580501.png)

N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea

Overview

Description

The compound belongs to a class of chemicals known for their diverse applications in materials science, pharmaceuticals, and organic synthesis. Its complex structure, incorporating elements like bromo, dichlorobenzyl, and dimethoxyphenyl groups attached to a urea backbone, suggests a potential for unique biological or chemical properties.

Synthesis Analysis

Synthesis of similar compounds involves reactions under controlled conditions to introduce specific functional groups. For example, 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea was synthesized through the reaction of 2-amino-5-styryl-1,3,4-thiadiazole with 4-bromobenzoyl isocyanate, demonstrating the approach for introducing bromo and benzoyl groups into urea derivatives (S. Xin, 2006).

Molecular Structure Analysis

Molecular structure determination often relies on techniques like X-ray crystallography. The crystal structure of related compounds shows that molecules can link via hydrogen bonds and π-π interactions, indicating potential for forming dimers or higher-order structures in the solid state (S. Xin, 2006).

Chemical Reactions and Properties

Compounds in this category can participate in a variety of chemical reactions, influenced by their functional groups. For instance, the presence of bromo and urea functionalities may allow for substitution reactions or interactions with nucleophiles. The synthesis and reactions of similar molecules have been explored to develop potential COX-2 inhibitors, indicating the chemical versatility of such structures (H. Faidallah, S. A. Basaif, E. Sharshira, Abd El-Kader A-Ba-Oum, 2002).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds. These properties are influenced by the molecular structure and can affect the compound's applications. For closely related molecules, the crystal structure and hydrogen bonding play significant roles in determining solubility and stability (S. Xin, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are dictated by the compound's functional groups. For example, the bromo and urea groups may confer the ability to form various derivatives through reactions with nucleophiles or electrophiles. Studies on similar compounds have shown how modifications can lead to the development of molecules with desired biological activities (H. Faidallah, S. A. Basaif, E. Sharshira, Abd El-Kader A-Ba-Oum, 2002).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of heterocyclic compounds, including those related to N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea, involves the condensation of pyrazoline derivatives with isocyanates and isothiocyanates to yield corresponding ureas and thioureas. This process facilitates the production of compounds with significant biological activities, highlighting the compound's foundational role in the development of novel therapeutic agents (Faidallah et al., 2016). Additionally, the compound's structure allows for further chemical modifications, offering a versatile platform for synthesizing a wide range of bioactive molecules.

Antidiabetic and Antimicrobial Potential

Research has identified derivatives of N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea as promising hypoglycemic and antibacterial agents. These findings are crucial in the ongoing search for new treatments for diabetes and bacterial infections, underscoring the compound's therapeutic potential. Preliminary screenings of these derivatives have shown significant antidiabetic and antibacterial activities, which may lead to the development of new classes of drugs (حسن مصطفى فيض الله et al., 2011).

Anticancer Applications

The anticancer properties of derivatives of this compound have also been extensively studied. The synthesis and biological evaluation of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including structures related to N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea, have demonstrated significant antiproliferative effects against various cancer cell lines. These findings suggest that such compounds could serve as potent inhibitors in cancer therapy, potentially leading to the development of new anticancer drugs (Jian Feng et al., 2020).

properties

IUPAC Name |

1-[4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrCl2N4O3/c1-28-16-6-5-13(8-17(16)29-2)23-19(27)24-18-14(20)10-26(25-18)9-11-3-4-12(21)7-15(11)22/h3-8,10H,9H2,1-2H3,(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGMZJYJIFTIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=NN(C=C2Br)CC3=C(C=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrCl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4580418.png)

![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)

![N-[4-(benzyloxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4580427.png)

![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)

![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4580432.png)

![N-({[3-(dimethylamino)propyl]amino}carbonothioyl)benzamide](/img/structure/B4580444.png)

![4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide](/img/structure/B4580473.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4580489.png)

![3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4580491.png)

![N-benzyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4580503.png)